REACTION_CXSMILES
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[OH:1][CH:2]([CH2:10][OH:11])[CH2:3][NH:4][CH2:5][CH:6]([OH:9])[CH2:7][OH:8].[C:12](#[N:15])[CH:13]=[CH2:14]>>[OH:9][CH:6]([CH2:7][OH:8])[CH2:5][N:4]([CH2:3][CH:2]([OH:1])[CH2:10][OH:11])[CH2:14][CH2:13][CH2:12][NH2:15]
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Name
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|
Quantity
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16.5 g
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Type
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reactant
|
Smiles
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OC(CNCC(CO)O)CO
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Name
|
|
Quantity
|
6.4 g
|
Type
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reactant
|
Smiles
|
C(C=C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was then heated at 45° C.-55° C. for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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The excess acrylonitrile is removed
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Type
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TEMPERATURE
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Details
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by gentle warming under reduced pressure
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Type
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ADDITION
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Details
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mixed with sponge nickel catalyst and hydrogenated under 200 psi hydrogen using good agaitation
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Type
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FILTRATION
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Details
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After filtration of catalyst the solvent and excess acrylonitrile
|
Type
|
CUSTOM
|
Details
|
is removed
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Type
|
CUSTOM
|
Details
|
to leave the product
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC(CN(CCCN)CC(CO)O)CO
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |